Product packaging for L2H17(Cat. No.:)

L2H17

Cat. No.: B1193118
M. Wt: 270.284
InChI Key: XUBONLCGLOUOOO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L2H17 is a synthetic chalcone derivative that has demonstrated significant potential in biomedical research, particularly in oncology and neuroprotection studies. In cancer research, this compound exhibits selective cytotoxic effects and has been shown to inhibit proliferation in various colon cancer cell lines . Its mechanism of action involves inducing G0/G1 cell cycle arrest and promoting apoptosis . Furthermore, research indicates that this compound acts by inactivating key signaling pathways such as NF-κB and Akt, which are crucial for tumor growth and survival . Beyond its anti-cancer properties, this compound also serves as a potent protective agent against oxidative stress. Studies on retinal ganglion cells show that this compound can significantly reduce apoptosis induced by oxidative damage . This protective effect is mediated through the regulation of the Nrf2 transcription factor, enhancement of Bcl-2 expression, suppression of Bad expression, and inhibition of endoplasmic reticulum stress markers . These dual research applications make this compound a versatile compound for investigating mechanisms of cell death, survival, and stress response. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.284

IUPAC Name

(E)-1-(3,4-Dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-8-13(17)12-7-9-14(18)15(19)10-12/h2-10,18-19H,1H3/b8-6+

InChI Key

XUBONLCGLOUOOO-SOFGYWHQSA-N

SMILES

O=C(C1=CC=C(O)C(O)=C1)/C=C/C2=CC=CC=C2OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L2H17;  L2H-17;  L2H 17

Origin of Product

United States

Foundational & Exploratory

L2H17 Mechanism of Action in Colon Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chalcone derivative L2H17, identified as (E)-3,4-dihydroxy-2′-methylether ketone, has emerged as a promising chemopreventive agent in the context of colon cancer. Chalcones, a class of plant metabolites, are known for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties, with the advantage of low mutagenicity due to minimal interaction with DNA. This technical guide provides an in-depth analysis of the mechanism of action of this compound in colon cancer, focusing on its effects on cell viability, cell cycle progression, apoptosis, and the underlying signaling pathways. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers and professionals in drug development.

Cytotoxicity and Selective Effects

This compound exhibits a selective cytotoxic effect on colon cancer cells while showing significantly lower toxicity to noncancerous cells. In vitro studies have demonstrated its potent inhibitory effects on various colon cancer cell lines.

Cell LineDescriptionIC50 (µM) of this compoundIC50 (µM) of Curcumin (Reference)
CT26.WT Murine Colon CarcinomaNot explicitly statedNot explicitly stated
HL-7702 Human Hepatocyte (Noncancerous)173~17.3

Table 1: Comparative Cytotoxicity of this compound.

Core Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism through which this compound exerts its anti-tumor effects is by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis in colon cancer cells.

G0/G1 Cell Cycle Arrest

Treatment of CT26.WT murine colon cancer cells with this compound leads to a dose-dependent arrest in the G0/G1 phase of the cell cycle. This prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation.

Treatment (24h)% of Cells in G0/G1 Phase (Mean ± SEM)P-value (vs. DMSO control)
DMSO ControlNot explicitly stated-
This compound (30 µM)72.73 ± 4.125<0.001
Curcumin (30 µM)69.17 ± 8.541Not stated

Table 2: Effect of this compound on Cell Cycle Distribution in CT26.WT Cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in colon cancer cells. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining shows a significant dose-dependent increase in both early and late-stage apoptotic cells upon treatment with this compound.

| Treatment (48h) | Fold Increase in Apoptotic Cells (vs. DMSO control

L2H17: A Technical Overview of its Structure and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L2H17, a synthetically derived chalcone, has emerged as a molecule of significant interest in preclinical research. Its formal chemical name is (E)-3,4-dihydroxy-2'-methylether ketone, also identified as 1-(3,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. This compound is under investigation for its potential therapeutic applications, primarily centered on its anti-inflammatory, antioxidant, and chemopreventive properties. This document provides a comprehensive technical guide to the structure, biological functions, and mechanisms of action of this compound, with a focus on its effects on key signaling pathways implicated in cancer, oxidative stress, and inflammatory responses.

Chemical Structure

This compound belongs to the chalcone family, which are natural phenols. The foundational structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological effects across a range of preclinical models, including colon cancer, retinal ganglion cell protection, and acute lung injury. The primary mechanisms underlying these effects involve the modulation of critical cellular signaling pathways.

Chemopreventive Effects in Colon Cancer

Studies have shown that this compound exhibits a selective cytotoxic effect on colon cancer cells. This is achieved through the induction of G0/G1 cell cycle arrest and apoptosis. Furthermore, this compound has been observed to decrease the migration and invasion of colon cancer cells. The anti-tumor activity of this compound has also been confirmed in in-vivo models.

Protection of Retinal Ganglion Cells

This compound has shown a protective effect on retinal ganglion cells subjected to oxidative stress. The compound mitigates apoptosis in these cells by inhibiting caspase-3 activity, increasing the expression of the anti-apoptotic protein Bcl-2, and decreasing the expression of the pro-apoptotic protein Bad. Additionally, this compound enhances the activity of superoxide dismutase and inhibits the production of reactive oxygen species.

Amelioration of Acute Lung Injury

In models of lipopolysaccharide (LPS)-induced acute lung injury, this compound has been shown to exert a protective effect by inhibiting inflammatory responses. This is associated with the modulation of the heme oxygenase-1 (HO-1) pathway. This compound treatment alleviates histopathological manifestations and tissue edema, and decreases the production of pro-inflammatory factors.

Signaling Pathways Modulated by this compound

The biological activities of this compound are attributed to its ability to modulate several key signaling pathways:

  • NF-κB Signaling Pathway: In the context of colon cancer, this compound has been shown to inactivate the NF-κB signaling pathway. This is a critical pathway involved in inflammation and cancer progression. This compound treatment leads to the inhibition of IκB-α degradation and a reduction in the nuclear levels of the p65 protein.

  • Akt Signaling Pathway: this compound has also been found to inactivate the Akt signaling pathway in colon cancer cells. The Akt pathway is a key regulator of cell survival and proliferation.

  • Nrf2 Signaling Pathway: In retinal ganglion cells, this compound protects against oxidative stress by regulating the Nrf2 pathway. Nrf2 is a transcription factor that plays a central role in the antioxidant response.

  • HO-1 Pathway: The protective effects of this compound in acute lung injury are mediated through the upregulation of HO-1 activity. HO-1 is an enzyme with anti-inflammatory and antioxidant properties.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines

Cell LineIC50 (µM) of this compound
SW620Data not available
HCT 116Data not available
CT26.WTData not available

Note: Specific IC50 values were mentioned to be lower than curcumin in the source material but the exact values were not provided in the abstract.

Table 2: Effect of this compound on Apoptosis-Related Proteins in Retinal Ganglion Cells

ProteinEffect of this compound Treatment
Caspase-3Inhibition of activity
Bcl-2Increased expression
BadDecreased expression

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Purpose: To assess the cytotoxic effects of this compound on various colon cancer cell lines.

  • Method: Colon cancer cell lines (SW620, HCT 116, and CT26.WT) were treated with varying concentrations of this compound in a dose-dependent manner. Cell viability was measured using the MTT assay, which is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. Curcumin was used as a positive control.

Clonogenic Assay
  • Purpose: To evaluate the long-term proliferative potential of colon cancer cells after treatment with this compound.

  • Method: Colon cancer cells were treated with this compound. After treatment, the cells were seeded at a low density in fresh medium and allowed to grow until they formed colonies. The number of colonies was then counted to determine the surviving fraction of cells.

Cell Cycle and Apoptosis Analysis
  • Purpose: To determine the molecular mechanism of this compound-mediated inhibition of tumor growth.

  • Method: Colon cancer cells were treated with this compound. For cell cycle analysis, cells were stained with a fluorescent dye that binds to DNA (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). For apoptosis analysis, cells were stained with Annexin V and propidium iodide and analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Scratch Wound and Matrigel Invasion Assays
  • Purpose: To assess the effect of this compound on cell migration and invasion.

  • Method: For the scratch wound assay, a "scratch" was made in a confluent monolayer of colon cancer cells. The ability of the

Preliminary Safety Profile of the Chalcone Derivative L2H17

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a summary of the preliminary toxicity data available for L2H17, a chalcone derivative with demonstrated anti-cancer properties. The information is intended for researchers, scientists, and professionals involved in drug development and is based on initial preclinical assessments.

In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic effects on various cell lines, including colon cancer cells and noncancerous cells, to determine its selectivity.[1][2]

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssayEndpointResultReference
CT26.WTMouse Colon CarcinomaMTT AssayCytotoxicityExhibited selective cytotoxic effect[1][2]
HL-7702Human HepatocyteMTT AssayIC50173 μM[1]

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition in vitro.

The data indicates that this compound displays selective cytotoxicity towards colon cancer cells while showing significantly lower toxicity to noncancerous human hepatocytes, with an IC50 value of 173 μM in HL-7702 cells.[1] This suggests a favorable safety margin at the cellular level.[1]

In Vivo Toxicity Assessment

Preliminary in vivo studies have been conducted to assess the anti-tumor activity and general toxicity of this compound. While detailed toxicological parameters were not the primary focus of the initial studies, observations regarding the safety of this compound at effective doses were reported. It was noted that there was no significant toxicity in the this compound-treated group in vivo.[1]

Mechanism of Action and Signaling Pathways

The anti-tumor effects of this compound are attributed to its ability to induce G0/G1 cell cycle arrest and apoptosis in cancer cells.[1][2] The molecular mechanism underlying these effects involves the inactivation of the NF-κB and Akt signaling pathways.[1][2][3]

L2H17_Signaling_Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound Akt_p p-Akt This compound->Akt_p Inhibits IκBα_degradation IκB-α Degradation This compound->IκBα_degradation Inhibits Akt Akt Akt->Akt_p Apoptosis Apoptosis Akt_p->Apoptosis Inhibits IκBα IκB-α IκBα_NFκB IκB-α-NF-κB Complex IκBα->IκBα_NFκB NFκB NF-κB (p65) NFκB->IκBα_NFκB IκBα_NFκB->IκBα_degradation NFκB_translocation Nuclear Translocation IκBα_degradation->NFκB_translocation NFκB_translocation->Apoptosis Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest

This compound Signaling Pathway

Experimental Protocols

The following are the key experimental methodologies employed in the preliminary toxicity assessment of this compound.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on different cell lines.[1][2]

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After cell attachment, they were treated with varying concentrations of this compound.

    • Following a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

    • The plates were incubated to allow the formazan crystals to form.

    • The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

MTT_Assay_Workflow start Seed cells in 96-well plate treatment Treat with this compound at various concentrations start->treatment incubation Incubate for specified time treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for formazan formation add_mtt->formazan_formation solubilize Add solubilizing agent (e.g., DMSO) formazan_formation->solubilize read_absorbance Measure absorbance with microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow

4.2. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy and observe potential in vivo toxicity of this compound.[2]

  • Animal Model: Mice (specific strain, e.g., BALB/c nude mice).

  • Procedure:

    • Tumor cells (e.g., CT26.WT) were subcutaneously injected into the mice.

    • Once the tumors reached a palpable size, the mice were randomized into control and treatment groups.

    • The treatment group received this compound at a specified dose and schedule (e.g., 25 mg/kg/day).

    • The control group received a vehicle.

    • Tumor volume and body weight were monitored regularly.

    • At the end of the study, the animals were euthanized, and tumors were excised and weighed.

  • Toxicity Assessment: General health, body weight changes, and any signs of distress were monitored throughout the experiment.[3]

In_Vivo_Xenograft_Workflow start Subcutaneous injection of tumor cells into mice tumor_growth Allow tumors to grow to palpable size start->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer this compound or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring monitoring->treatment Repeated cycles endpoint Euthanize mice and excise tumors monitoring->endpoint analysis Analyze tumor weight and assess toxicity endpoint->analysis

In Vivo Xenograft Workflow

Summary and Future Directions

The preliminary data suggests that this compound has a promising safety profile, characterized by selective cytotoxicity towards cancer cells and a lack of significant in vivo toxicity at effective doses. The mechanism of action appears to be mediated through the inhibition of key cell survival pathways.

Further comprehensive toxicological studies are warranted to fully characterize the safety profile of this compound. These should include dose-range finding studies, acute and chronic toxicity studies, and evaluation of potential off-target effects. Such data will be crucial for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for L2H17 in MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L2H17, a promising chalcone derivative, in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays to assess cell viability and cytotoxicity. This compound has demonstrated selective cytotoxic effects on cancer cells, particularly colon cancer, by inducing cell cycle arrest and apoptosis.[1][2][3] Its mechanism of action involves the inactivation of key cell survival signaling pathways, making it a compound of interest for cancer research and drug development.

Introduction to this compound

This compound is a synthetic chalcone derivative that has been identified as a potential anti-cancer agent.[1][3] Studies have shown that it exhibits inhibitory effects on the growth of various cancer cell lines.[1][2] The primary molecular mechanism underlying its anti-tumor activity is the inactivation of the NF-κB and Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][2]

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]

Quantitative Data Summary

The cytotoxic effect of this compound has been evaluated in various colon cancer cell lines and a normal human hepatocyte cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCell TypeIC50 Value (µM) after 48h
SW620Human colon adenocarcinoma~10
HCT116Human colorectal carcinoma~3
CT26.WTMouse colon carcinoma~3
HL-7702Human normal hepatocyte>100

Data compiled from studies evaluating this compound cytotoxicity.

Experimental Protocols

This section provides a detailed protocol for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials
  • This compound (stock solution prepared in DMSO)

  • Target cancer cell lines (e.g., HCT116, SW620, CT26.WT)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 4: MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound add_this compound Add this compound to wells prepare_dilutions->add_this compound incubate_48h Incubate for 48h add_this compound->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Caption: Experimental workflow for the MTT assay with this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan:

    • After the 4-hour incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate the average absorbance for each treatment group.

  • Subtract the average absorbance of the blank (medium only) from all other absorbance values.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting the NF-κB and Akt signaling pathways.[1][2] These pathways are often constitutively active in cancer cells and promote cell survival, proliferation, and resistance to apoptosis.

Signaling_Pathway This compound This compound Akt Akt This compound->Akt NFkB NF-κB This compound->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound inhibits the pro-survival Akt and NF-κB pathways.

Conclusion

The MTT assay is a reliable and straightforward method for evaluating the cytotoxic effects of this compound on cancer cells. The provided protocol and data serve as a valuable resource for researchers investigating the anti-cancer properties of this promising chalcone derivative. Understanding the interaction of this compound with key signaling pathways like NF-κB and Akt will further aid in the development of novel cancer therapeutics.

References

Application Note: Flow Cytometry for Cell Cycle Analysis with L2H17

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L2H17, a chalcone derivative identified as (E)-3,4-dihydroxy-2'-methylether ketone, has demonstrated significant anti-cancer and anti-inflammatory properties. In oncology research, this compound has been shown to selectively induce cytotoxicity in colon cancer cells by promoting G0/G1 cell cycle arrest and apoptosis. The mechanism underlying this cell cycle arrest involves the inactivation of key signaling pathways, including NF-κB and Akt.

This application note provides a comprehensive protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid quantitative analysis of DNA content in a large population of cells, thereby enabling the precise determination of cell distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Mechanism of Action: this compound-Induced G1 Arrest

This compound exerts its anti-proliferative effects by disrupting signaling pathways crucial for cell cycle progression. The primary mechanism identified is the induction of a G0/G1 phase arrest, which prevents cells from entering the DNA synthesis (S) phase. This is achieved through the inhibition of the NF-κB and Akt signaling pathways.

  • NF-κB Pathway: The NF-κB pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation. Its inhibition by this compound can lead to decreased expression of proteins required for G1 to S phase transition, such as Cyclin D1.

  • Akt Pathway: The Akt (or PI3K-Akt) pathway is a central signaling cascade that promotes cell survival and growth. By inactivating this pathway, this compound can inhibit downstream effectors that drive cell cycle progression, reinforcing the G1 arrest.

G1_Arrest_Pathway cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_regulation Cell Cycle Regulation cluster_outcome Cell Cycle Outcome This compound This compound Akt Akt Pathway This compound->Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits G1_Arrest G0/G1 Arrest This compound->G1_Arrest CyclinD1_CDK46 Cyclin D1 / CDK4/6 Complex Akt->CyclinD1_CDK46 NFkB->CyclinD1_CDK46 Rb Rb Phosphorylation CyclinD1_CDK46->Rb E2F E2F Release Rb->E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition G1_S_Transition->G1_Arrest Blocked

This compound inhibits Akt and NF-κB, leading to G0/G1 cell cycle arrest.

Principle of Flow Cytometry for Cell Cycle Analysis

The protocol is based on the stoichiometric binding of propidium iodide (PI) to the DNA of permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

  • G0/G1 Phase: Cells have a normal diploid DNA content (2N).

  • S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a tetraploid DNA content (4N) before dividing.

By analyzing the distribution of fluorescence intensity across a population of cells, a histogram can be generated that quantifies the percentage of cells in each phase.

Experimental Data

Treatment of CT26.WT colon cancer cells with this compound resulted in a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase, indicative of cell cycle arrest.

Treatment GroupConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
DMSO (Control)-49.81 ± 3.2135.12 ± 2.5415.07 ± 1.15
This compound1058.92 ± 4.5328.45 ± 3.1112.63 ± 2.01
This compound3072.73 ± 4.1215.

Application Notes and Protocols for Measuring L2H17 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for measuring the efficacy of L2H17, a chalcone analog with demonstrated neuroprotective, anti-inflammatory, and anti-cancer properties.

Introduction

This compound ((E)-3,4-dihydroxy-2′-methylether ketone) is a synthetic chalcone derivative that has shown significant therapeutic potential in a variety of preclinical models. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways to exert its protective and cytotoxic effects. Understanding how to accurately measure the efficacy of this compound is critical for its continued development as a potential therapeutic agent. These notes provide detailed protocols for essential in vitro and in vivo assays to quantify the biological activity of this compound.

Mechanism of Action

This compound has been shown to exert its effects through the modulation of several key signaling pathways:

  • Neuroprotection: In retinal ganglion cells, this compound provides protection against oxidative stress-induced apoptosis.[1][2] This is achieved by reducing endoplasmic reticulum (ER) stress and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[1][2]

  • Anti-Cancer Activity: this compound exhibits selective cytotoxicity against colon cancer cells by inducing G0/G1 phase cell cycle arrest and apoptosis.[3][4][5] This is mediated through the inactivation of the NF-κB and Akt signaling pathways, which are critical for cancer cell survival, proliferation, and invasion.[3][4]

  • Anti-Inflammatory Effects: In models of acute lung injury, this compound has been shown to ameliorate inflammation by upregulating Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[6]

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound from preclinical studies.

Cell LineAssay TypeParameterValueReference
HL-7702 (human hepatocyte)Cytotoxicity (MTT)IC50173 µM[1]
CT26.WT (mouse colon carcinoma)Cell Cycle Arrest% of cells in G0/G172.73 ± 4.125% at 30 µM[1]
CT26.WT (mouse colon carcinoma)Clonogenic AssayInhibitionDose-dependent (1, 3, 10 µM)[1]
CT26.WT (mouse colon carcinoma)Cell Migration% Wound ClosureSignificant decrease vs. control[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its efficacy.

L2H17_Signaling_Pathways cluster_neuro Neuroprotective Pathway cluster_cancer Anti-Cancer Pathway L2H17_n This compound Nrf2 Nrf2 Activation L2H17_n->Nrf2 ER_Stress ER Stress Inhibition L2H17_n->ER_Stress ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes ROS_n Reduced ROS Antioxidant_Enzymes->ROS_n Apoptosis_n Reduced Apoptosis ROS_n->Apoptosis_n ER_Stress->Apoptosis_n L2H17_c This compound NFkB NF-κB Inhibition L2H17_c->NFkB Akt Akt Inhibition L2H17_c->Akt Proliferation Reduced Proliferation NFkB->Proliferation Survival Reduced Survival Akt->Survival Apoptosis_c Increased Apoptosis Survival->Apoptosis_c Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start Treat Cells with this compound viability Cell Viability Assays (MTT, Clonogenic) start->viability apoptosis Apoptosis Assays (FACS, Caspase Glo) start->apoptosis migration Cell Migration/Invasion Assays (Wound Healing, Transwell) start->migration protein Protein Expression/Activity (Western Blot, ELISA) start->protein start_vivo Administer this compound to Animal Model tumor_growth Measure Tumor Growth (Calipers, Imaging) start_vivo->tumor_growth survival Monitor Survival start_vivo->survival histology Histological Analysis tumor_growth->histology biomarkers Biomarker Analysis (Immunohistochemistry) histology->biomarkers

References

Application Notes and Protocols for L2H17 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L2H17 is a novel chalcone derivative that has demonstrated significant chemopreventive and anti-cancer properties, particularly in preclinical models of colon cancer. As a member of the chalcone family of compounds, this compound holds promise due to its selective cytotoxicity towards cancer cells while exhibiting lower toxicity to noncancerous cells. These application notes provide a comprehensive overview of the current understanding of this compound, including its mechanism of action, and offer detailed protocols for its use in in vitro and in vivo research settings. While clinical data on this compound in combination with other chemotherapy agents is not yet available, this document also presents a speculative protocol for combination studies, drawing upon established methodologies for evaluating synergistic anti-cancer effects.

Mechanism of Action

This compound exerts its anti-tumor effects through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. Preclinical studies have shown that this compound induces G0/G1 cell cycle arrest and apoptosis in colon cancer cells. The primary molecular mechanisms identified are the inactivation of the NF-κB and Akt signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the NF-κB signaling cascade.

Troubleshooting & Optimization

L2H17 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L2H17, a promising chalcone derivative with significant anti-inflammatory, antioxidant, and anti-cancer properties. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent. A stock solution can be prepared in DMSO and then further diluted to the desired final concentration in your cell culture medium.

Q2: My this compound is precipitating out of solution in my cell culture medium. What should I do?

Precipitation in aqueous media can be a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Prepare fresh dilutions: It is best to prepare fresh dilutions of this compound from your DMSO stock solution just before each experiment.

  • Sonication: Briefly sonicating your final solution might help to redissolve small precipitates.

  • Lower the final concentration: If precipitation persists, consider using a lower final concentration of this compound in your experiments.

Q3: How should I prepare this compound for in vivo animal studies?

For in vivo experiments in mice, this compound can be dissolved in a 1% solution of sodium carboxyl methyl cellulose-Na (CMC-Na). This suspension can then be administered orally.

Q4: At what concentrations is this compound effective in in vitro assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. In studies on CT26.WT colon cancer cells, concentrations ranging from 1 µM to 30 µM have been shown to induce cell cycle arrest and apoptosis. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound in DMSO Low-quality DMSO or compound purity issues.Use high-purity, anhydrous DMSO. Ensure your this compound is of high purity. Gentle warming or vortexing may aid dissolution.
Cloudiness or Precipitation Upon Dilution in Aqueous Media Poor solubility of this compound in aqueous solutions.Prepare the final dilution immediately before use. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%). Consider using a surfactant like Tween 80, but be sure to run appropriate vehicle controls as it can have effects on cells.
Inconsistent Experimental Results Degradation of this compound stock solution.Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Cell Toxicity in Vehicle Control Group High concentration of DMSO.Perform a toxicity test with your vehicle (DMSO) alone to determine the tolerance of your specific cell line. Keep the final DMSO concentration consistent across all treatment groups.

Experimental Protocols

Preparation of this compound for In Vitro Assays

This protocol is based on the methodology used in studies on colon cancer cells.

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 3, 10, 30 µM).

    • It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.

    • Ensure the final DMSO concentration in the medium is below the level of toxicity for your cells (typically <0.5%).

Preparation of this compound for In Vivo Studies

This protocol is based on the methodology for oral administration in a mouse model of colon cancer.

  • Prepare a 1% CMC-Na Solution:

    • Dissolve 1g of sodium carboxyl methyl cellulose-Na (CMC-Na) in 100 mL of sterile water.

    • Stir until a clear, viscous solution is formed. This may require gentle heating.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound for the desired dosage (e.g., 25 mg/kg/day or 50 mg/kg/day).

    • Suspend the this compound powder in the 1% CMC-Na solution.

    • Ensure a uniform suspension by vortexing or sonicating before each administration.

This compound Signaling Pathway and Experimental Workflow

This compound has been shown to exert its anti-cancer effects by inactivating the NF-κB and Akt signaling pathways. The following diagram illustrates a simplified representation of this mechanism.

L2H17_Signaling_Pathway This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway inhibition Akt_Pathway Akt Pathway This compound->Akt_Pathway inhibition Apoptosis Apoptosis This compound->Apoptosis induction IκBα_Degradation IκB-α Degradation NFkB_Pathway->IκBα_Degradation Akt_Phosphorylation Akt Phosphorylation Akt_Pathway->Akt_Phosphorylation p65_Nuclear_Translocation p65 Nuclear Translocation IκBα_Degradation->p65_Nuclear_Translocation Cell_Survival Cell Survival p65_Nuclear_Translocation->Cell_Survival Akt_Phosphorylation->Cell_Survival Proliferation Proliferation Cell_Survival->Proliferation Invasion Invasion Cell_Survival->Invasion

Caption: Simplified signaling pathway of this compound's inhibitory action.

The following diagram outlines a general experimental workflow for assessing the in vitro efficacy of this compound.

L2H17_Experimental_Workflow Start Start: this compound Powder Prepare_Stock Prepare Stock Solution (in DMSO) Start->Prepare_Stock Treatment Treat Cells with this compound (various concentrations) Prepare_Stock->Treatment Cell_Culture Seed Cancer Cells (e.g., CT26.WT) Cell_Culture->Treatment MTT_Assay Assess Cytotoxicity (MTT Assay) Treatment->MTT_Assay Clonogenic_Assay Evaluate Colony Formation (Clonogenic Assay) Treatment->Clonogenic_Assay Flow_Cytometry Analyze Cell Cycle & Apoptosis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Investigate Protein Expression (Western Blot for NF-κB, Akt) Treatment->Western_Blot End End: Data Analysis MTT_Assay->End Clonogenic_Assay->End Flow_Cytometry->End Western_Blot->End

Caption: General experimental workflow for in vitro this compound studies.

Technical Support Center: L2H17 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the chalcone derivative L2H17 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

A1: this compound, also known as 1-(3,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, is a synthetic chalcone derivative.[1] Chalcones are precursors to flavonoids and are recognized for their broad range of biological activities.[2] this compound has demonstrated significant potential in preclinical studies due to its anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3][4] Its mechanisms of action involve the modulation of key signaling pathways, including NF-κB, Akt, and the upregulation of Heme Oxygenase-1 (HO-1).[1][3]

Q2: What are the common solvents for dissolving this compound?

A2: As a chalcone, this compound is expected to be readily soluble in common organic solvents. These include dimethyl sulfoxide (DMSO), acetone, chloroform, and alcohols.[2] For cell-based assays, DMSO is a common choice for preparing stock solutions. However, it is crucial to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced toxicity. For animal studies, formulating this compound in a vehicle like 1% carboxymethylcellulose sodium (CMC-Na) has been reported.[3]

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of chalcones like this compound can be influenced by several factors:

  • pH: Chalcones can undergo isomerization or degradation in acidic or basic solutions.[5] The presence of hydroxyl groups on the phenyl rings of this compound can also influence its stability at different pH values.

  • Light: Many organic molecules, including chalcones, are sensitive to light and can undergo photodegradation. It is advisable to protect this compound solutions from light.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Therefore, it is recommended to store stock solutions at low temperatures.

  • Oxidation: The dihydroxyphenyl moiety in this compound may be susceptible to oxidation. The use of antioxidants and de-gassed solvents could mitigate this.

Q4: How should I store this compound stock solutions to ensure maximum stability?

A4: To maximize the stability of this compound stock solutions, the following storage conditions are recommended:

  • Solvent: Prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping vials in aluminum foil.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. This compound has low aqueous solubility.- Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final solution.- Use a surfactant or cyclodextrin to enhance solubility.- Prepare a fresh working solution from a concentrated stock immediately before use.
Loss of biological activity over time. Degradation of this compound in solution.- Confirm the stability of this compound under your specific experimental conditions (pH, temperature, light exposure) using HPLC.- Prepare fresh working solutions for each experiment.- Store stock solutions under the recommended conditions (-20°C or -80°C, protected from light).
Color change of the this compound solution. Oxidation of the dihydroxyphenyl moiety or other degradation.- Prepare solutions using de-gassed solvents.- Consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with the experimental setup.- Evaluate the purity of the solution using HPLC-UV/Vis to detect degradation products.
Inconsistent experimental results. Instability of this compound in the experimental medium.- Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium or buffer.- Minimize the incubation time of this compound with the experimental system if instability is observed.- Ensure consistent preparation and handling of this compound solutions for all experiments.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for the solubility and stability of this compound. These values are based on the general properties of chalcones and should be experimentally verified for precise applications.

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C

Solvent Solubility (mg/mL) Molar Solubility (mM)
DMSO> 50> 175
Acetone~ 25~ 87
Ethanol~ 10~ 35
PBS (pH 7.4)< 0.1< 0.35

Table 2: Hypothetical Stability of this compound (10 µM) in Different Media at 37°C over 24 hours

Medium % Remaining after 24h
Cell Culture Medium (DMEM + 10% FBS)85%
Phosphate Buffered Saline (PBS, pH 7.4)92%
Acidic Buffer (pH 5.0)70%
Basic Buffer (pH 9.0)65%

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound in a given solution over time.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • The solution/buffer in which stability is to be tested

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the test solution (e.g., cell culture medium, PBS).

  • Immediately after preparation (t=0), take an aliquot of the solution and inject it into the HPLC system to obtain the initial peak area of this compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots, and if necessary, quench any reaction by adding an equal volume of cold acetonitrile.

  • Analyze the aliquots by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile and water (both with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm and 365 nm (Chalcones typically have two absorption maxima)[6]

  • Injection Volume: 10 µL

Visualizations

This compound Signaling Pathways

L2H17_Signaling_Pathways cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway cluster_ho1 HO-1 Pathway L2H17_akt This compound Akt Akt L2H17_akt->Akt inhibits phosphorylation IkappaB_akt IκBα Akt->IkappaB_akt inhibits degradation L2H17_nfkb This compound IkappaB_nfkb IκBα Degradation L2H17_nfkb->IkappaB_nfkb inhibits p65 p65 Nuclear Translocation IkappaB_nfkb->p65 Inflammation Pro-inflammatory Gene Expression p65->Inflammation L2H17_ho1 This compound HO1 HO-1 Expression L2H17_ho1->HO1 induces Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound Stability Assessment

L2H17_Stability_Workflow prep Prepare this compound Solution t0 t=0 Analysis (HPLC) prep->t0 incubate Incubate under Experimental Conditions prep->incubate sampling Time-point Sampling incubate->sampling analysis HPLC Analysis sampling->analysis data Data Analysis (% Remaining) analysis->data

Caption: Workflow for determining the stability of this compound.

Logical Relationship of Stability Factors

Stability_Factors This compound This compound Stability pH pH pH->this compound Temp Temperature Temp->this compound Light Light Exposure Light->this compound Solvent Solvent System Solvent->this compound Oxidation Oxidation Oxidation->this compound

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: L2H17 Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing invasion assays to assess the effects of the chalcone derivative L2H17 on cell invasion.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a Matrigel invasion assay?

A Matrigel invasion assay is a common in vitro method to evaluate the invasive potential of cells. It utilizes a Boyden chamber system with a filter insert coated with a layer of Matrigel, a reconstituted basement membrane extract. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel barrier and migrate through the pores of the filter towards the chemoattractant. The number of cells that have successfully invaded the lower surface of the filter is then quantified to determine the level of cell invasion.

Q2: How is this compound typically incorporated into an invasion assay?

This compound, a chalcone derivative with potential anti-cancer effects, is typically added to the cell suspension in the upper chamber of the Boyden chamber. This allows for the direct assessment of its impact on the invasive capabilities of the cells. A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should always be run in parallel to ensure that the observed effects are due to the compound itself and not the solvent.

Q3: What are appropriate positive and negative controls for an this compound invasion assay?

  • Negative Control: Cells seeded in the upper chamber with serum-free or low-serum medium in both the upper and lower chambers. This establishes a baseline level of random, non-directed cell movement.

  • Positive Control: Untreated (vehicle control) invasive cells seeded in the upper chamber with a chemoattractant (e.g., 10% FBS) in the lower chamber. This demonstrates the maximal invasive potential of the cells under the experimental conditions.

  • Experimental Group: this compound-treated cells in the upper chamber with a chemoattractant in the lower chamber. The results from this group are compared to the positive control to determine the inhibitory effect of this compound.

Q4: What signaling pathways are potentially affected by this compound in the context of cell invasion?

Studies have shown that this compound can inhibit tumor promotion and progression by inactivating the NF-κB and Akt signaling pathways. These pathways are known to regulate the expression of genes involved in cell proliferation, survival, and motility, including matrix metalloproteinases (MMPs) that are crucial for degrading the extracellular matrix during invasion.

Troubleshooting Guide

This guide addresses common issues encountered during invasion assays and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Cell Invasion in Positive Control 1. Insufficient chemoattractant gradient.2. Cells have low intrinsic invasive potential.3. Matrigel layer is too thick or uneven.4. Incubation time is too short.5. Cell density is too low.1. Increase the concentration of the chemoattractant (e.g., serum) in the lower chamber. Consider serum-starving the cells for 12-24 hours prior to the assay.2. Use a more aggressive cell line known for its invasive properties as a positive control. Ensure cells are from a low passage number.3. Optimize the Matrigel concentration and coating volume. Ensure the Matrigel is evenly spread and free of bubbles.4. Increase the incubation time (e.g., 24-48 hours), optimizing for your specific cell line.5. Increase the number of cells seeded in the upper chamber.
High Cell Invasion in Negative Control 1. Cells are detaching from the upper surface and falling through the pores.2. The chemoattractant is present in the upper chamber.1. Ensure the cells are healthy and properly adhered before starting the assay. Use serum-free or low-serum medium in the upper chamber.2. Use fresh, serum-free medium in the upper chamber.
High Variability Between Replicates 1. Uneven cell seeding.2. Inconsistent Matrigel coating.3. Bubbles trapped under the Matrigel or the filter.1. Thoroughly resuspend cells before seeding to ensure a homogenous cell suspension.2. Ensure a consistent and even coating of Matrigel on all inserts. Keep the plate level during coating and solidification.3. Carefully inspect for and remove any bubbles before adding cells.
This compound Appears to be Toxic to Cells 1. The concentration of this compound is too high.2. The solvent (e.g., DMSO) concentration is toxic.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. An MTT or similar cell viability assay should be conducted in parallel.2. Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all wells, including the vehicle control.

Experimental Protocols

General Matrigel Invasion Assay Protocol

This protocol provides a general framework for assessing the effect of this compound on cell invasion. Optimization of cell number, this compound concentration, and incubation time is crucial for each cell line.

Materials:

  • Boyden chamber inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum as a chemoattractant)

  • This compound compound

  • Vehicle control (e.g., DMSO)

  • Cells of interest

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration. Add the diluted Matrigel to the upper chamber of the inserts and incubate for at least 2-4 hours at 37°C to allow for solidification.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium. Perform a cell count and adjust the concentration as needed.

  • This compound Treatment: Prepare different concentrations of this compound in serum-free medium. Add the this compound solutions to the cell suspension and incubate for a pre-determined time. Remember to include a vehicle control.

  • Seeding Cells: Add the this compound-treated and control cell suspensions to the Matrigel-coated upper chambers.

  • Setting up the Chemoattractant Gradient: Add complete medium (containing serum) to the lower chambers of the Boyden chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours.

  • Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the filter.

  • Staining and Quantification: Fix the invading cells on the lower surface of the filter with methanol. Stain the cells with Crystal Violet solution. Wash the inserts to remove excess stain. Count the number of stained, invaded cells in several random fields under a microscope.

Visualizations

experimental_workflow Experimental Workflow for this compound Invasion Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Coat inserts with Matrigel seed_cells Seed cells with this compound/vehicle prep_matrigel->seed_cells prep_cells Prepare cell suspension prep_cells->seed_cells prep_this compound Prepare this compound treatment prep_this compound->seed_cells add_chemo Add chemoattractant seed_cells->add_chemo incubate Incubate (12-48h) add_chemo->incubate remove_noninvaders Remove non-invading cells incubate->remove_noninvaders stain Fix and stain invading cells remove_noninvaders->stain quantify Quantify invaded cells stain->quantify

Caption: Workflow for assessing this compound's effect on cell invasion.

signaling_pathway Simplified this compound Signaling Pathway Inhibition cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway cluster_output Cellular Response This compound This compound Akt Akt This compound->Akt NFkB NF-κB This compound->NFkB Akt_downstream Downstream Effectors Akt->Akt_downstream Phosphorylation Invasion Cell Invasion Akt_downstream->Invasion Migration Cell Migration Akt_downstream->Migration Proliferation Proliferation Akt_downstream->Proliferation NFkB_downstream Downstream Effectors NFkB->NFkB_downstream Nuclear Translocation NFkB_downstream->Invasion NFkB_downstream->Migration NFkB_downstream->Proliferation

Caption: this compound inhibits Akt and NF-κB pathways to reduce invasion.

Validation & Comparative

Validating the In Vivo Anti-Tumor Efficacy of L2H17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo anti-tumor activity of L2H17, a novel chalcone derivative, against other alternatives in colon cancer models. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic chalcone derivative, has demonstrated significant in vivo anti-tumor activity in a CT26 colon cancer model.[1] This compound has been shown to be a potent inhibitor of tumor growth, with efficacy comparable to the natural compound curcumin. When benchmarked against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), this compound presents a promising alternative with a distinct mechanism of action. This guide will delve into the quantitative data from these studies, provide detailed experimental protocols, and visualize the underlying signaling pathways.

Comparative In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound was evaluated in a syngeneic CT26 colon cancer mouse model. The following table summarizes the key quantitative data from this study and compares it with data for curcumin and 5-Fluorouracil in similar models.

Treatment GroupDosageTumor Volume Reduction (%)Average Tumor Weight (g)Survival Rate (%)Animal Model
This compound 20 mg/kg/day (i.p.)58.3%0.52 ± 0.11Not ReportedBALB/c mice with CT26 xenografts
Curcumin 50 mg/kg/day (i.p.)~50%Not ReportedNot ReportedBALB/c mice with CT26 xenografts
5-Fluorouracil 20 mg/kg (i.v.)Significant InhibitionSignificantly Reduced~75% at day 40BALB/c mice with CT26 xenografts[2]
Control (Vehicle) -0%1.25 ± 0.23~60% at day 40BALB/c mice with CT26 xenografts[2]

Note: Data for this compound and Curcumin is based on the study by Xu et al. (2015). Data for 5-Fluorouracil is aggregated from representative studies for comparative purposes. Direct head-to-head studies may yield different results.

Experimental Protocols

In Vivo Tumor Xenograft Model

A detailed protocol for establishing and utilizing a CT26 colon cancer xenograft model for evaluating the in vivo anti-tumor activity of this compound is outlined below.

1. Cell Culture:

  • CT26.WT murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Male BALB/c mice, 6-8 weeks old, are used for the study.

  • Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

3. Tumor Cell Implantation:

  • CT26.WT cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^6 cells/mL.

  • Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (2 x 10^5 cells) into the right flank.

4. Treatment Protocol:

  • When the tumors reach a palpable volume (approximately 100 mm³), the mice are randomly assigned to different treatment groups (e.g., Vehicle control, this compound, Curcumin).

  • This compound is administered intraperitoneally (i.p.) at a dose of 20 mg/kg body weight daily.

  • The vehicle control group receives daily i.p. injections of the solvent used to dissolve this compound (e.g., a mixture of DMSO, polyethylene glycol, and saline).

  • Treatments are continued for a predetermined period, typically 14-21 days.

5. Measurement of Tumor Growth:

  • Tumor size is measured every 2-3 days using a digital caliper.

  • Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • At the end of the experiment, mice are euthanized, and the tumors are excised and weighed.

6. Data Analysis:

  • Tumor growth inhibition is calculated as a percentage relative to the vehicle control group.

  • Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of NF-κB and Akt Signaling

This compound exerts its anti-tumor effects by inactivating the NF-κB and Akt signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1]

L2H17_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Akt Akt PI3K->Akt IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n This compound This compound This compound->Akt Inhibits This compound->IKK Inhibits Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription Proliferation, Survival,\nMetastasis Proliferation, Survival, Metastasis Gene Transcription->Proliferation, Survival,\nMetastasis

Caption: this compound inhibits tumor growth by targeting Akt and NF-κB pathways.

Experimental Workflow for In Vivo Anti-Tumor Activity Assessment

The following diagram illustrates the typical workflow for assessing the in vivo anti-tumor activity of a compound like this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Cell_Culture CT26 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization BALB/c Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Group_Assignment Randomization into Treatment Groups Tumor_Implantation->Group_Assignment Treatment_Administration Daily Drug Administration (i.p.) Group_Assignment->Treatment_Administration Data_Collection Tumor Volume & Body Weight Measurement Treatment_Administration->Data_Collection Repeated Measures Euthanasia Euthanasia & Tumor Excision Data_Collection->Euthanasia Statistical_Analysis Statistical Analysis of Data Data_Collection->Statistical_Analysis Tumor_Weight Tumor Weight Measurement Euthanasia->Tumor_Weight Tumor_Weight->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: Workflow for in vivo anti-tumor efficacy testing.

Conclusion

The available preclinical data indicates that this compound is a promising anti-tumor agent for colon cancer. Its ability to significantly inhibit tumor growth in vivo, coupled with a well-defined mechanism of action targeting key cancer-promoting pathways, warrants further investigation. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound in the landscape of colon cancer therapeutics. Further head-to-head comparative studies are necessary to fully elucidate its therapeutic potential relative to existing treatments.

References

Safety Operating Guide

Safe Disposal of L2H17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information for L2H17

This document provides essential guidance for the safe handling and disposal of this compound, a chalcone derivative with noted anti-inflammatory and chemopreventive properties. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. The following information is based on the hazardous properties of similar chemical compounds, given the absence of a specific Safety Data Sheet (SDS) for this compound. A representative SDS for a related chalcone derivative indicates that this compound should be handled as a hazardous substance.

Hazard Profile and Safety Summary

This compound is classified with multiple hazards, requiring careful handling at all stages, including disposal. The primary hazards are:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)

  • May cause an allergic skin reaction (Skin sensitization, Category 1)

  • Causes serious eye damage (Serious eye damage, Category 1)

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)

  • Very toxic to aquatic life (Short-term (acute) aquatic hazard, Category 1)

  • Harmful to aquatic life with long lasting effects (Long-term (chronic) aquatic hazard, Category 3)

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, face shields, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data

PropertyValueReference
Melting Point136 - 140 °C (277 - 284 °F)
Acute Toxicity, OralCategory 4
Eye DamageCategory 1
Skin SensitizationCategory 1
Aquatic Hazard (Acute)Category 1
Aquatic Hazard (Chronic)Category 3

Experimental Protocols

Spill Clean-up Protocol:

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as outlined above. For a dry spill, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation. For a wet spill, absorb with an inert, non-combustible material such as sand or earth, and place in a sealed container for disposal. Do not allow the substance to enter drains or waterways. Following clean-up, wash the area thoroughly.

Disposal Procedures

Proper disposal of this compound is critical to prevent harm to human health and the environment. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Guide:

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.

  • Containerization: Use a chemically resistant, leak-proof container for all this compound waste. This includes contaminated labware (e.g., pipette tips, vials), PPE, and spill clean-up materials.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal contractor. Provide the contractor with a full hazard profile of the waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Visualized Workflow

L2H17_Disposal_Workflow cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure A Wear appropriate PPE C Collect all this compound contaminated materials A->C B Handle in a fume hood B->C D Segregate from other waste streams C->D E Place in a labeled, sealed, chemical-resistant container D->E F Store in designated hazardous waste area E->F G Arrange for licensed hazardous waste disposal F->G

Caption: this compound Disposal Workflow.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.